

7-Tridecanone: A Technical Guide to Solubility and Solvent Compatibility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-Tridecanone**

Cat. No.: **B047724**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of **7-Tridecanone** (CAS No. 462-18-0), a long-chain aliphatic ketone. Understanding these properties is critical for its application in research, chemical synthesis, and formulation development. This document compiles available data on its solubility, outlines experimental protocols for its determination, and provides insights into its chemical characteristics relevant to its behavior in various solvent systems.

Core Properties of 7-Tridecanone

7-Tridecanone, also known as dihexyl ketone, is a symmetrical ketone with the chemical formula $C_{13}H_{26}O$.^[1] Its structure consists of a central carbonyl group flanked by two hexyl chains. This molecular architecture dictates its physical and chemical properties, including its solubility. At room temperature, it is a white to light yellow solid with a melting point in the range of 29 to 32.5 °C.^{[2][3]}

Table 1: Physicochemical Properties of **7-Tridecanone**

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₂₆ O	[1]
Molecular Weight	198.35 g/mol	[4]
CAS Number	462-18-0	[5]
Appearance	White or Colorless to Light yellow powder to lump to clear liquid	[6]
Melting Point	29 - 32.5 °C	[2][3]
Boiling Point	264 °C (at 760 mmHg)	[7]
Water Solubility	0.056 g/L (25 °C) 4.53 mg/L (25 °C, estimated)	[1][4]
LogP (Octanol/Water)	4.9	[8]

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. **7-Tridecanone**'s long, nonpolar alkyl chains make it a predominantly nonpolar molecule, with the carbonyl group introducing a small degree of polarity.

Aqueous Solubility

7-Tridecanone is practically insoluble in water.[1] Experimental data indicates a solubility of 0.056 g/L at 25 °C.[1] This low aqueous solubility is attributed to the large hydrophobic nature of the two hexyl chains, which cannot effectively interact with the polar water molecules.

Organic Solvent Compatibility

While specific quantitative solubility data in a wide range of organic solvents is not readily available in the literature, the chemical structure of **7-Tridecanone** allows for strong predictions of its compatibility. It is known to be soluble in alcohol.[4] Generally, it is expected to exhibit good solubility in non-polar and moderately polar organic solvents.

Table 2: Predicted Solubility of **7-Tridecanone** in Common Organic Solvents

Solvent	Polarity	Predicted Solubility	Rationale
Hexane	Non-polar	High	"Like dissolves like"; strong van der Waals interactions between the alkyl chains of 7-tridecanone and hexane.
Toluene	Non-polar	High	Similar to hexane, the aromatic nature of toluene can interact favorably with the alkyl chains.
Diethyl Ether	Moderately Polar	High	The ether's polarity is low enough to accommodate the nonpolar chains, and the oxygen can interact with the carbonyl group.
Chloroform	Moderately Polar	High	Chloroform is a good solvent for many organic compounds and is expected to readily dissolve 7-tridecanone.
Acetone	Polar Aprotic	Moderate to High	The ketone functionality of acetone can interact with the carbonyl group of 7-tridecanone, and it can solvate the alkyl chains to some extent.

Ethanol	Polar Protic	Moderate	The hydroxyl group of ethanol can hydrogen bond with the carbonyl oxygen of 7-tridecanone, but the overall polarity of ethanol may limit the solubility of the long nonpolar chains. It is known to be soluble enough for recrystallization. [1]
Methanol	Polar Protic	Low to Moderate	Methanol is more polar than ethanol, which would likely decrease its ability to solvate the long alkyl chains of 7-tridecanone.

Experimental Determination of Solubility

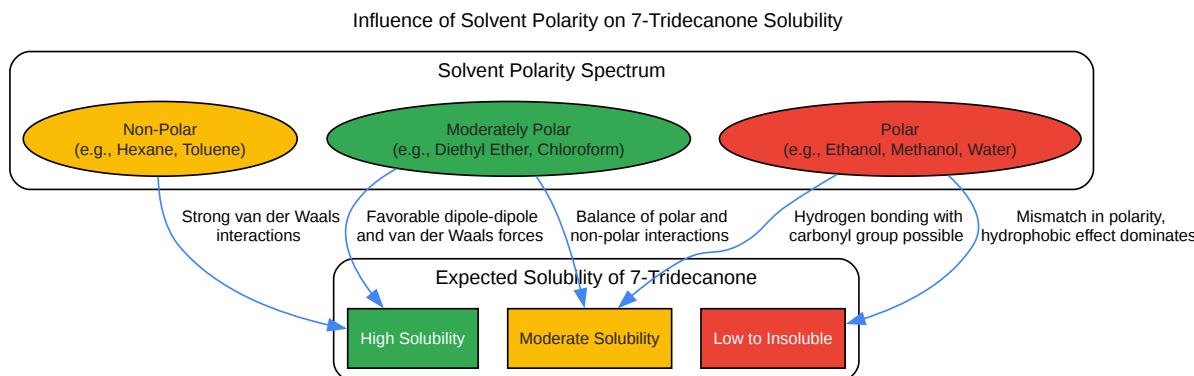
A precise understanding of solubility often requires experimental determination. The following outlines a general protocol for determining the solubility of a solid organic compound like **7-Tridecanone** in a given solvent.

Experimental Protocol: Shake-Flask Method

1. Materials:

- **7-Tridecanone** (high purity)
- Selected solvent (analytical grade)
- Vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance

- Volumetric flasks
- Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC)

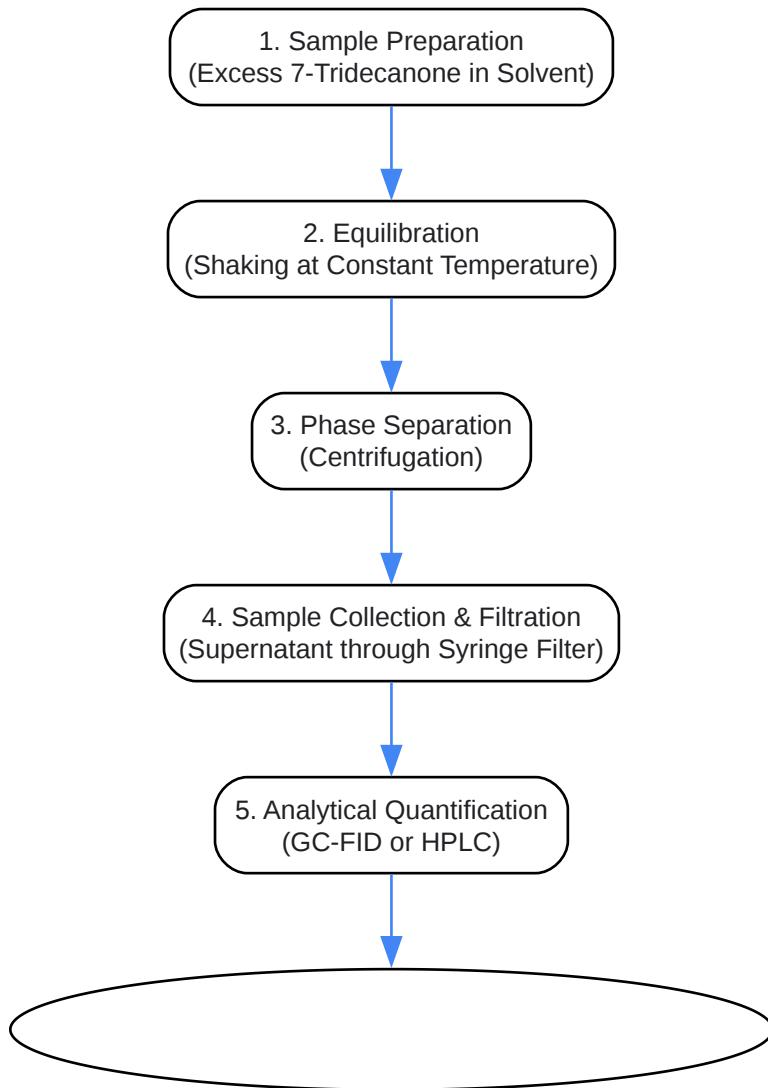

2. Procedure:

- Sample Preparation: Add an excess amount of **7-Tridecanone** to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
- Sample Collection: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe, and immediately filter it through a syringe filter to remove any remaining solid particles.
- Quantification: Prepare a series of standard solutions of **7-Tridecanone** of known concentrations in the same solvent. Analyze both the standards and the filtered sample solution using a suitable analytical method like GC-FID or HPLC.
- Calculation: Construct a calibration curve from the standard solutions. Use the response of the sample solution to determine its concentration, which represents the solubility of **7-Tridecanone** in that solvent at the specified temperature.

Visualizing Concepts

Solvent Polarity and Solubility

The following diagram illustrates the general relationship between solvent polarity and the expected solubility of **7-Tridecanone**.


[Click to download full resolution via product page](#)

Caption: Logical relationship of solvent polarity on **7-Tridecanone** solubility.

Experimental Workflow

The diagram below outlines the key steps in the experimental determination of solubility using the shake-flask method.

Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: General experimental workflow for determining solubility.

Biological Context and Relevance

While this guide focuses on the physicochemical properties of **7-Tridecanone**, it is important to note its presence in some natural products, such as the plant *Schisandra chinensis*.^[8] Some long-chain ketones also exhibit pheromonal activity in insects.^[9] However, at present, there is limited publicly available information regarding specific signaling pathways involving **7-Tridecanone** in humans or its direct application in drug development. Its precursor, 7-tridecanol, has been noted for potential biological activities, and **7-tridecanone** itself can be

synthesized from 7-tridecanol through oxidation.[\[10\]](#) Further research is needed to elucidate any potential pharmacological roles of **7-Tridecanone**.

Conclusion

7-Tridecanone is a nonpolar, long-chain ketone with very low solubility in water and good to excellent solubility in non-polar and moderately polar organic solvents. Its solubility profile is a direct consequence of its molecular structure. For precise formulation and experimental design, it is recommended that the solubility in specific solvent systems be determined empirically using standard methods such as the shake-flask protocol outlined in this guide. While its direct role in drug development is not yet established, its properties as a chemical intermediate and its natural occurrence suggest areas for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 7-Tridecanone | 462-18-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. 7-tridecanone, 462-18-0 [thegoodsentscompany.com]
- 5. 7-Tridecanone [webbook.nist.gov]
- 6. 7-Tridecanone | 462-18-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. 7-Tridecanone | C13H26O | CID 10015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Genetic elimination of known pheromones reveals the fundamental chemical bases of mating and isolation in *Drosophila* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [7-Tridecanone: A Technical Guide to Solubility and Solvent Compatibility]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b047724#solubility-and-solvent-compatibility-of-7-tridecanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com